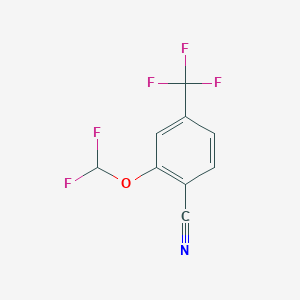

2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

$$^1$$H NMR :

$$^{13}$$C NMR :

$$^{19}$$F NMR :

Fourier-Transform Infrared (FT-IR) Absorption Profiles

Key vibrational modes include:

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : Observed at m/z 237 (M$$^+$$), corresponding to the molecular weight.

- Key fragments:

| Mass Spectral Feature | m/z Value | Assignment |

|---|---|---|

| Molecular Ion | 237 | [C$$9$$H$$4$$F$$_5$$NO]$$^+$$ |

| Fragment 1 | 177 | [C$$8$$H$$3$$F$$_3$$NO]$$^+$$ |

| Fragment 2 | 210 | [C$$8$$H$$4$$F$$_5$$O]$$^+$$ |

Properties

IUPAC Name |

2-(difluoromethoxy)-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5NO/c10-8(11)16-7-3-6(9(12,13)14)2-1-5(7)4-15/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLAKTYJIBDUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Sandmeyer Reaction: The diazonium salt is reacted with copper(I) cyanide to introduce the nitrile group.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a suitable difluoromethylating agent.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly for its pharmacokinetic properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of the difluoromethoxy and trifluoromethyl groups can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The target compound’s difluoromethoxy group (-OCF2H) is bulkier and more electron-withdrawing than a simple fluorine atom but less so than a nitro (-NO2) group. Key comparisons include:

- 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS: 146070-34-0): Substituents: Fluorine (-F) at position 2, -CF3 at position 4. Molecular Weight: 189.11 g/mol vs. 237 g/mol for the target compound.

- 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8): Substituents: -NO2 at position 4, -CF3 at position 2. The nitro group strongly withdraws electrons, enhancing reactivity in electrophilic substitutions but reducing stability under reducing conditions .

Physical Properties and Stability

The target compound’s higher molecular weight (237 g/mol) suggests a higher melting point than its fluoro analog. The absence of hygroscopic groups (e.g., -NH2) may improve shelf stability compared to aminobenzonitriles .

Data Table: Structural and Functional Comparison

Biological Activity

2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Characterized by the presence of difluoromethoxy and trifluoromethyl functional groups, this compound exhibits unique chemical properties that may influence its biological activity. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular structure of this compound includes a benzonitrile core with two notable substituents:

- Difluoromethoxy group : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl group : Affects the compound's reactivity and binding affinity to biological targets.

These properties are crucial for understanding its interaction with biomolecules and potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of fluorinated groups can enhance the compound's binding affinity to proteins or enzymes, modulating various biochemical pathways. This interaction may lead to altered cellular responses, making it a candidate for further investigation in drug development.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. For example, analogs containing trifluoromethyl groups have shown inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism . The selectivity and potency of these compounds highlight the potential for developing new therapeutic agents targeting neurological disorders.

Study on Pharmacokinetics

A study assessing the pharmacokinetic properties of fluorinated compounds revealed that certain derivatives exhibited prolonged plasma exposure without significant toxicity in animal models . This finding is crucial for evaluating the therapeutic viability of this compound in clinical settings.

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on related compounds indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for further development . Such assessments are essential for determining the suitability of this compound as a candidate for drug development.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H5F5N |

| Antimalarial IC50 (similar compounds) | < 1 µM |

| MAO-B Inhibition IC50 | 0.71 μM |

| Cytotoxicity (IC50 on VERO cells) | > 19.93 µM |

Q & A

Basic: What are the optimal synthetic routes for 2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile, considering regioselective fluorination and nitrile group stability?

Methodological Answer:

A two-step approach is recommended:

Regioselective Fluorination : Use palladium-catalyzed cross-coupling reactions to introduce the difluoromethoxy group. For example, substitute a methoxy or halogen group (e.g., bromine) in the para position with a difluoromethoxy moiety using Pd(PPh₃)₄ as a catalyst and anhydrous THF as the solvent .

Nitrile Group Stabilization : Protect the nitrile group during fluorination by employing boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to prevent undesired side reactions .

Key Considerations : Monitor reaction temperatures (60–80°C) to balance reactivity and nitrile stability. Confirm regiochemistry via LC-MS and ¹⁹F NMR .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis :

- HPLC with UV/Vis Detection : Use a C18 column (e.g., Waters Spherisorb ODS-2) and acetonitrile/water (70:30) mobile phase. Retention time discrepancies >0.1 min indicate impurities .

- ¹⁹F NMR : Quantify fluorinated impurities (e.g., monofluoro byproducts) by integrating distinct fluorine environments .

- Structural Confirmation :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical masses (e.g., [M+H]⁺ for C₉H₄F₅NO: 252.0297) .

- FT-IR : Confirm nitrile absorption at ~2240 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .

Advanced: How to resolve contradictions in reactivity data between experimental and computational models for fluorinated benzonitriles?

Methodological Answer:

- Computational Validation :

- Experimental Calibration :

Advanced: What strategies mitigate byproduct formation during coupling reactions involving this compound?

Methodological Answer:

- Byproduct Identification :

- Track intermediates via LC-MS/MS (e.g., detect dehalogenated or hydrolyzed products like 4-(trifluoromethyl)benzoic acid) .

- Mitigation Strategies :

- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis. Add molecular sieves to scavenge moisture .

- Catalyst Tuning : Replace Pd(OAc)₂ with Pd₂(dba)₃ for higher selectivity in Suzuki-Miyaura couplings .

- Temperature Control : Maintain reactions at 50–60°C to minimize thermal decomposition .

Advanced: How to design stable derivatives for biological activity studies without compromising the nitrile group?

Methodological Answer:

- Derivatization Approaches :

- Prodrug Design : Convert the nitrile to a masked thioamide (e.g., via Pinner reaction) to enhance stability in biological matrices .

- Electron-Withdrawing Substituents : Introduce meta-substituted trifluoromethyl or nitro groups to reduce electron density at the nitrile, minimizing nucleophilic attack .

- Stability Testing :

Advanced: What methodologies are recommended for impurity profiling in pharmaceutical intermediates like this compound?

Methodological Answer:

- Impurity Tracking :

- Use LC-HRMS to detect trace impurities (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, a common byproduct in aryl nitrile syntheses). Set a detection limit of ≤0.1% .

- Quantitative Analysis :

Basic: What safety precautions are critical when handling fluorinated benzonitriles in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.